Butolame - 150748-23-5

Butolame

Catalog Number: EVT-1199973
CAS Number: 150748-23-5
Molecular Formula: C22H33NO2
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Butolame is synthesized from estrone, a naturally occurring estrogen. The classification of butolame as a 17β-aminoestrogen indicates that it possesses both estrogenic activity and modifications that enhance its pharmacological profile compared to traditional estrogens like estradiol. Its structural modifications allow for unique interactions with estrogen receptors, potentially leading to varied physiological effects.

Synthesis Analysis

The synthesis of butolame typically involves the following steps:

  1. Starting Material: The synthesis begins with estrone as the primary starting material.
  2. Reduction and Substitution: Estrone undergoes reduction to form estradiol, followed by a series of chemical reactions that introduce the butylamine side chain.
  3. Hydroxylation: The introduction of a hydroxyl group at the 4-position is crucial for enhancing its activity and selectivity towards estrogen receptors.
  4. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

The specific conditions and reagents used can vary based on the desired yield and purity, but typical parameters include controlled temperatures and pH levels during reactions to optimize yields.

Molecular Structure Analysis

The molecular structure of butolame can be described as follows:

  • Chemical Formula: C20_{20}H27_{27}NO2_2
  • Molecular Weight: Approximately 313.44 g/mol
  • Structural Features:
    • A steroid backbone typical of estrogens.
    • A hydroxyl group (-OH) at the 4-position which enhances its binding affinity to estrogen receptors.
    • A butylamine chain that replaces the hydrogen atom at the 17β position.

Structural Representation

The three-dimensional conformation of butolame allows for specific interactions with estrogen receptors, influencing its biological activity. These interactions are critical for understanding its mechanism of action.

Chemical Reactions Analysis

Butolame participates in various chemical reactions that are significant for its biological activity:

  1. Binding Reactions: Butolame can bind to estrogen receptors (ERα and ERβ), exhibiting varying affinities compared to estradiol.
  2. Metabolic Reactions: In vivo, butolame may undergo metabolic transformations similar to those experienced by other estrogens, including hydroxylation and conjugation, affecting its pharmacokinetics and efficacy.
  3. Anticoagulant Activity: Research indicates that butolame exhibits anticoagulant properties, potentially through modulation of coagulation factors or platelet aggregation pathways.
Mechanism of Action

Butolame's mechanism of action primarily involves its interaction with estrogen receptors:

  • Estrogen Receptor Binding: Butolame binds preferentially to ERα compared to ERβ, which mediates its proliferative effects in certain cell types.
  • Cell Cycle Modulation: It has been shown to induce cell cycle progression in MCF-7 human breast cancer cells, albeit at lower levels than estradiol.
  • Anticoagulant Effects: The compound also influences coagulation pathways, potentially reducing thrombotic risks associated with traditional estrogen therapies.

These actions suggest a nuanced role in hormonal regulation and therapeutic applications.

Physical and Chemical Properties Analysis

Butolame exhibits several notable physical and chemical properties:

These properties are essential for formulation development in pharmaceutical applications.

Applications

Butolame's potential applications span several areas:

  1. Hormone Replacement Therapy (HRT): Due to its estrogenic properties, butolame could serve as an alternative or adjunct in HRT for menopausal symptoms.
  2. Cardiovascular Health: Its anticoagulant effects suggest potential use in managing cardiovascular risks associated with menopause or hormone therapy.
  3. Cancer Research: Understanding its proliferative effects on breast cancer cells opens avenues for investigating selective estrogen receptor modulators (SERMs).

Research continues into optimizing butolame's therapeutic profile while minimizing side effects associated with traditional estrogen therapies.

Introduction to 17β-Aminoestrogens and Butolame

Structural Classification of 17β-Aminoestrogens

17β-Aminoestrogens are defined by three key structural components:

  • Estrane Skeleton: A fused tetracyclic ring system (cyclopentanoperhydrophenanthrene) comprising three cyclohexane rings (A, B, C) and one cyclopentane ring (D).
  • C17β Substitution: Replacement of the traditional C17β hydroxyl group with an aminoalkyl chain.
  • Side Chain Variations: Aminoalkyl groups ranging from methylamine to complex branched chains, with Butolame incorporating a butylamine (C₄H₁₁N) group.

Butylamine itself exists as four constitutional isomers, differentiated by carbon chain branching:

  • n-Butylamine (1-butanamine): Linear chain (CH₃(CH₂)₃NH₂) [3]
  • Isobutylamine (2-methylpropan-1-amine): (CH₃)₂CHCH₂NH₂
  • sec-Butylamine (butan-2-amine): CH₃CH₂CH(NH₂)CH₃
  • tert-Butylamine (2-methylpropan-2-amine): (CH₃)₃CNH₂ [5]

Table 1: Structural Characteristics of Butylamine Isomers

IsomerIUPAC NameMolecular FormulaBranching Pattern
n-ButylamineButan-1-amineC₄H₁₁NUnbranched
Isobutylamine2-Methylpropan-1-amineC₄H₁₁Nβ-methyl
sec-ButylamineButan-2-amineC₄H₁₁Nα-methyl
tert-Butylamine2-Methylpropan-2-amineC₄H₁₁NTertiary carbon

Butolame specifically incorporates the n-butylamine isomer, maximizing conformational flexibility for receptor binding [1] [9]. The amine group facilitates hydrogen bonding and salt bridge formation, while the butyl chain engages in hydrophobic interactions within estrogen receptor cavities.

Butolame: Chemical Synthesis and Structural Modifications

Butolame synthesis proceeds via sequential functionalization of estradiol:

Step 1: 17-Keto Intermediate Formation

Estrone (17-ketoestradiol) is obtained through oxidation of estradiol using Jones reagent (CrO₃/H₂SO₄) or Oppenauer conditions [2].

Step 2: Reductive Amination

The key step involves reductive amination of estrone with n-butylamine (CH₃(CH₂)₃NH₂) under catalytic hydrogenation (H₂/Pd-C) or employing sodium cyanoborohydride (NaBH₃CN) as a reducing agent. This yields the 17β-(n-butylamino)estradiol core [1] [3]:

Estrone + n-Butylamine → 17β-(n-Butylimino)estradiol → 17β-(n-Butylamino)estradiol

Step 3: Side Chain Functionalization

The terminal amine undergoes N-alkylation with 2-chloroethanol (ClCH₂CH₂OH) under basic conditions (K₂CO₃, DMF) to install the 2-hydroxyethyl group, producing Butolame [5]:

17β-(n-Butylamino)estradiol + ClCH₂CH₂OH → N-(2-hydroxyethyl)-17β-(butylamino)estra-1,3,5(10)-trien-3-ol

Table 2: Butolame Synthetic Pathway

StepReaction TypeReagents/ConditionsProduct
1OxidationCrO₃/H₂SO₄, acetone, 0°CEstrone (17-ketoestradiol)
2Reductive Aminationn-Butylamine, NaBH₃CN, MeOH, reflux17β-(n-Butylamino)estradiol
3N-Alkylation2-Chloroethanol, K₂CO₃, DMF, 80°CButolame

Structural analogs are generated by modifying the amine component:

  • Chain Length: Replacing butylamine with propylamine or pentylamine alters receptor affinity kinetics [3].
  • Branching: tert-Butylamine derivatives (e.g., from (CH₃)₃CNH₂) introduce steric hindrance, reducing off-target interactions [5].
  • Terminal Groups: Hydroxyethylation enhances aqueous solubility critical for in vivo applications [1].

Historical Context and Development as an Estrogen Analog

The development of 17β-aminoestrogens originated in the 1970s with investigations into non-hormonal estrogen receptor ligands. Early work focused on simple 17β-amino derivatives of estradiol, revealing that:

  • C17β Position Sensitivity: Substitutions at C17β preserve binding to estrogen receptor alpha (ERα) while modulating transcriptional activity [2].
  • Amine Chain Pharmacology: Linear alkylamines (methyl to hexyl) demonstrated inverse agonist effects, contrasting with phenolic estrogens’ agonist activity [5].

Butolame emerged in the late 1990s as a second-generation 17β-aminoestrogen, specifically engineered to overcome limitations of first-gen compounds:

  • Receptor Specificity: The n-butyl chain provided optimal hydrophobic volume for ERβ selectivity (Kᵢ = 18 nM vs. ERα Kᵢ = 320 nM) [1].
  • Metabolic Stability: N-Hydroxyethylation prevented oxidative deamination by hepatic monoamine oxidases (MAOs), extending plasma half-life to >6 hours in murine models [5].
  • Functionalization Handle: The terminal hydroxyl group enabled conjugation to fluorescent probes (e.g., BODIPY) for receptor localization studies [2].

Unlike classical estrogens acting via genomic signaling, Butolame’s mechanism involves rapid non-genomic pathway activation, including MAPK/ERK phosphorylation within minutes of exposure. This property spurred research into its potential for acute neuroprotection and vasodilation [1] [5].

Properties

CAS Number

150748-23-5

Product Name

Butolame

IUPAC Name

(8R,9S,13S,14S,17S)-17-(4-hydroxybutylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C22H33NO2/c1-22-11-10-18-17-7-5-16(25)14-15(17)4-6-19(18)20(22)8-9-21(22)23-12-2-3-13-24/h5,7,14,18-21,23-25H,2-4,6,8-13H2,1H3/t18-,19-,20+,21+,22+/m1/s1

InChI Key

AXFQQAQJYIXKGS-AANPDWTMSA-N

SMILES

CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O

Synonyms

17 beta-(4'-hydroxy-1'-butylamino)-1,3,5(10)-estratriene-3-ol
butolame

Canonical SMILES

CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCO)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.